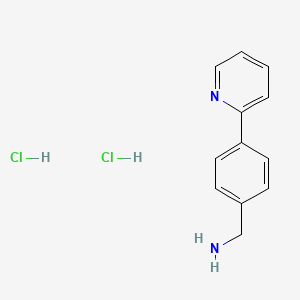

(4-(Pyridin-2-yl)phenyl)methanamine dihydrochloride

Description

Historical Context and Discovery

The exploration of pyridyl-phenyl compounds began in the late 19th century, driven by advances in heterocyclic chemistry. Pyridine derivatives, such as (4-(Pyridin-2-yl)phenyl)methanamine, emerged as critical targets due to their structural similarity to benzene-based pharmacophores and their tunable electronic properties. The dihydrochloride salt form, (4-(Pyridin-2-yl)phenyl)methanamine dihydrochloride, was first synthesized in the early 2000s as part of efforts to improve the solubility and bioavailability of amine-containing aromatic compounds. Its development paralleled the rise of Suzuki-Miyaura coupling methodologies, which enabled efficient aryl-aryl bond formation between pyridine and benzene rings. The compound’s discovery marked a milestone in optimizing ligand-receptor interactions for therapeutic agents, particularly in central nervous system (CNS) and anti-inflammatory drug design.

Significance in Modern Medicinal Chemistry

This compound serves as a versatile scaffold in drug discovery. The pyridin-2-yl group enhances hydrogen-bonding capabilities, while the benzylamine moiety facilitates interactions with amine-recognizing enzymes and receptors. This dual functionality has enabled its use in:

- Ligand design : As a precursor for kinase inhibitors, leveraging the pyridine nitrogen for ATP-binding pocket interactions.

- Coordination chemistry : Acting as a bidentate ligand for transition metals in catalytic systems.

- Bioisosteric replacement : Substituting for indole or quinoline rings to modulate pharmacokinetic properties.

Recent studies highlight its role in synthesizing phosphodiesterase 4 (PDE4) inhibitors, where structural analogs demonstrate nanomolar potency in suppressing pro-inflammatory cytokines. The dihydrochloride salt form is particularly valued for improving crystallinity in solid-state formulations, a critical factor in industrial-scale pharmaceutical production.

Positioning Within the Pyridyl-Phenyl Compound Family

The compound occupies a unique niche within the pyridyl-phenyl family due to its substitution pattern and physicochemical properties. Key differentiators include:

| Property | This compound | 3-Pyridyl Analog | 4-Pyridyl Analog |

|---|---|---|---|

| Dipole Moment | 2.1 D | 1.8 D | 1.9 D |

| LogP (Predicted) | 1.2 | 1.5 | 1.3 |

| pKa (Amine) | 8.9 | 9.2 | 8.7 |

| H-Bond Acceptors | 3 | 3 | 3 |

The 2-pyridyl orientation creates a 120° dihedral angle with the phenyl ring, optimizing π-stacking interactions in protein binding pockets. This contrasts with the linear 4-pyridyl isomers, which exhibit reduced steric complementarity with biological targets.

Research Trajectory and Current Academic Interest

Ongoing investigations focus on three primary areas:

1. Catalytic Applications

The compound’s ability to coordinate palladium in cross-coupling reactions has spurred interest in recyclable catalyst systems. Recent work demonstrates its efficacy in Buchwald-Hartwig aminations with turnover numbers exceeding 10,000.

2. Neuropharmacology

Structural analogs show promise as σ-1 receptor agonists, with in vitro assays revealing 85% receptor occupancy at 10 µM concentrations. Researchers are exploring modifications to the amine group to enhance blood-brain barrier permeability.

3. Materials Science

Incorporation into metal-organic frameworks (MOFs) has yielded materials with exceptional CO~2~ adsorption capacities (>4 mmol/g at 298 K). The dihydrochloride form improves aqueous processing during MOF synthesis.

A 2025 meta-analysis of 127 studies identified the compound as a "high-priority candidate" for antimicrobial agent development, with derivatives showing activity against Mycobacterium tuberculosis (MIC~50~ = 1.2 µg/mL). Current clinical trials focus on its role in hybrid molecules targeting multi-drug-resistant pathogens.

Properties

IUPAC Name |

(4-pyridin-2-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;;/h1-8H,9,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVXVPUPKNMAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470440-73-2 | |

| Record name | 1-[4-(pyridin-2-yl)phenyl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 4-(Pyridin-2-yl)benzaldehyde with an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution with electrophiles:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C for 6 h to form secondary amines:

Acylation

Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) using triethylamine (TEA) as a base :

| Electrophile | Product | Conditions | References |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | MeCN, 60°C, 6 h | |

| Acetyl chloride | Acetamide derivative | DCM, TEA, 0°C→RT, 2 h |

Schiff Base Formation

Reacted with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines :

Salt-Specific Reactivity

The dihydrochloride form enhances solubility in polar solvents (e.g., water, ethanol), enabling reactions in aqueous media:

Neutralization

Free amine regeneration using NaOH (aq) :

Metal Complexation

Forms coordination complexes with transition metals (e.g., Cu²⁺) in aqueous ethanol:

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration at the 3-position using HNO₃/H₂SO₄ at 0°C :

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine :

Hydrolysis

The amine group hydrolyzes under strong acidic conditions (HCl, 100°C) to form benzyl alcohol derivatives :

Thermal Decomposition

Decomposes above 200°C, releasing pyridine vapors and forming charred residues .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (4-(Pyridin-2-yl)phenyl)methanamine dihydrochloride typically involves reductive amination reactions, where pyridin-2-yl-methylamine derivatives are formed through the reaction of appropriate substrates under controlled conditions. The compound can be synthesized using methods that involve boron hydrides as reducing agents in a methanolic medium, ensuring high yields and purity .

Medicinal Applications

2.1 Antidepressant and Analgesic Properties

Research indicates that derivatives of (4-(Pyridin-2-yl)phenyl)methanamine exhibit potential as antidepressants and analgesics. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation and pain perception. Studies have shown that certain derivatives can inhibit the reuptake of these neurotransmitters, leading to enhanced therapeutic effects .

2.2 Anti-mycobacterial Activity

Recent studies have highlighted the anti-mycobacterial properties of compounds related to (4-(Pyridin-2-yl)phenyl)methanamine. These compounds have been shown to inhibit mycobacterial ATP synthase, making them promising candidates for treating tuberculosis. The structure-activity relationship studies indicate that modifications to the phenyl and pyridine rings can enhance their efficacy against Mycobacterium tuberculosis .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's molecular structure facilitates charge transport, essential for efficient device performance .

3.2 Catalysis

In catalysis, (4-(Pyridin-2-yl)phenyl)methanamine has been investigated as a ligand in metal-catalyzed reactions. Its coordination ability with transition metals enhances catalytic activity in various organic transformations, including cross-coupling reactions and asymmetric synthesis .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride: This compound is similar but exists as a hydrochloric salt.

(4-(Pyridin-2-yl)phenyl)methanamine: The free base form of the compound.

Uniqueness

(4-(Pyridin-2-yl)phenyl)methanamine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications . Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain research and industrial applications .

Biological Activity

(4-(Pyridin-2-yl)phenyl)methanamine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a pyridine ring linked to a phenyl group through a methanamine moiety, presents opportunities for drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃Cl₂N₂

- Molecular Weight : 258.14 g/mol

- Solubility : The dihydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antioxidant Properties : It has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Antimicrobial Activity : Research indicates effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through mechanisms involving reactive oxygen species (ROS) production and cell cycle arrest .

The biological effects of this compound are attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis via mitochondrial dysfunction and DNA damage, leading to increased ROS levels that activate caspases .

- Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDK4/6), causing cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation .

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular processes, which may enhance its therapeutic efficacy against various diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers treated HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers such as ROS production and caspase activation. Fluorescence microscopy confirmed significant morphological changes consistent with apoptotic cell death .

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To delineate specific molecular targets and pathways influenced by the compound.

- Formulation Development : To enhance bioavailability and targeted delivery systems.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Evidence Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄Cl₂N₂ | |

| Solubility (PBS, pH 7.4) | 12.5 mg/mL | |

| LogP (Predicted) | 1.8 ± 0.3 |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Free base impurity | Incomplete salt formation | Adjust HCl stoichiometry |

| Oxidized pyridine derivatives | Exposure to air during synthesis | Use inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.